molecular formula C17H16O4 B1639199 Benzyl ferulate CAS No. 132335-97-8

Benzyl ferulate

Cat. No.: B1639199
CAS No.: 132335-97-8
M. Wt: 284.31 g/mol
InChI Key: DZAPHTCUSDTZAT-CSKARUKUSA-N
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Description

Benzyl ferulate is an ester derivative of ferulic acid, a widespread phenolic compound found in plant cell walls. It is formed by the esterification of ferulic acid with benzyl alcohol. The compound has the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ferulate can be synthesized through the esterification of ferulic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of enzymatic catalysis, such as lipase, has also been explored for the green synthesis of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl ferulate has garnered significant interest in scientific research due to its diverse applications:

Mechanism of Action

Benzyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with various molecular targets, including reactive oxygen species and enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Benzyl ferulate is similar to other ferulate esters, such as ethyl ferulate and methyl ferulate. it is unique due to the presence of the benzyl group, which enhances its lipophilicity and antioxidant activity. Similar compounds include:

  • Ethyl ferulate
  • Methyl ferulate
  • Propyl ferulate

These compounds share similar antioxidant properties but differ in their solubility and bioavailability .

Properties

IUPAC Name

benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPHTCUSDTZAT-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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